molecular formula C₉H₁₇NO₇ B014065 (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid CAS No. 1114-41-6

(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid

Número de catálogo B014065
Número CAS: 1114-41-6
Peso molecular: 251.23 g/mol
Clave InChI: MSFSPUZXLOGKHJ-KDBDHQKJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Synthesis of compounds with complex structures typically involves multi-step reactions, starting from simpler precursors. For instance, Kitagawa et al. (2004) reported the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, achieved by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, which could provide insights into synthesizing similar complex amino acids (Kitagawa, D. Khandmaa, A. Fukumoto, & M. Asada, 2004).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using spectroscopic and diffractometric techniques. Vogt et al. (2013) utilized capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR) to characterize the subtle structural differences between polymorphic forms of a pharmaceutical compound, showcasing methods that could be applicable to understanding the detailed structure of the compound of interest (Vogt, G. Williams, M.N.R. Johnson, & R. Copley, 2013).

Chemical Reactions and Properties

The reactivity of a compound is closely tied to its functional groups and molecular structure. The synthesis and reactions described by Smirnova and Gavrilov (1996) involving esters of 3-cyano-2-oxo-5, 6-tri(tetra)methylene-1, 2-dihydroisonicotinic and 2-amino-3-ethoxycarbonyl-5, 6-tri(tetra)methyleneisonicotinic acids provide a framework for understanding the types of chemical reactions that similar compounds may undergo (Smirnova & M.Y. Gavrilov, 1996).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, solubility, and crystalline form, can be studied through a variety of techniques. The research by Dobbin et al. (1993) on the hydrogen bonding in certain propanoic acid derivatives exemplifies how these properties are determined and their significance to the compound's behavior in different environments (Dobbin, R. Hider, S. Rizvi, K.L. Maki, & D. Helm, 1993).

Chemical Properties Analysis

Understanding the chemical properties involves exploring the reactivity, stability, and interaction of the compound with various chemical reagents. The work of Kowalski et al. (2009) on the synthesis, structure, and FTIR spectroelectrochemistry of certain complexes illustrates the detailed chemical property analysis that could be applied to our compound of interest (Kowalski, R. Winter, A. Makal, A. Pazio, & K. Woźniak, 2009).

Aplicaciones Científicas De Investigación

Solubility Studies in Ethanol–Water Solutions

Research by Zhang, Gong, Wang, and Qu (2012) investigated the solubility of compounds including (2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (d-galactose) in ethanol–water solutions. They found that the solubility of such compounds varied with ethanol mass fraction and equilibrium temperature, providing insights for pharmaceutical and chemical industries regarding solvent interactions and compound stability (Zhang, Gong, Wang, & Qu, 2012).

Spectroscopic and Diffractometric Characterization

Vogt, Williams, Johnson, and Copley (2013) conducted a study on a compound closely related to (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid. They used spectroscopic and diffractometric techniques to characterize polymorphic forms of the compound, highlighting the importance of detailed structural analysis in pharmaceutical research (Vogt, Williams, Johnson, & Copley, 2013).

Chemo-Enzymatic Synthesis and Structural Characterization

In 2018, Baba, Yamada, Satoh, Watanabe, and Yoshioka explored the chemo-enzymatic synthesis of compounds related to (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid. Their research provided valuable information on the stereochemistry and intrinsic degradation kinetics of these compounds, which is crucial for understanding their behavior in biological systems (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018).

Synthesis of Novel Derivatives and Anti-Inflammatory Properties

Reddy, Reddy, and Raju (2010) developed a novel synthesis method for derivatives of a closely related compound and evaluated their anti-inflammatory properties. This research contributes to the development of new therapeutic agents targeting inflammation (Reddy, Reddy, & Raju, 2010).

Propiedades

Número CAS

1114-41-6

Nombre del producto

(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid

Fórmula molecular

C₉H₁₇NO₇

Peso molecular

251.23 g/mol

Nombre IUPAC

2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid

InChI

InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3?,4-,5-,6-,7-,9+/m1/s1

Clave InChI

MSFSPUZXLOGKHJ-KDBDHQKJSA-N

SMILES isomérico

C[C@H](C(=O)O)O[C@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)CO)O)N

SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N

SMILES canónico

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N

melting_point

153°C

Descripción física

Solid

Sinónimos

Acid, Muramic
Acids, Muramic
Muramic Acid
Muramic Acids

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 2
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 3
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 4
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 5
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid
Reactant of Route 6
(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.